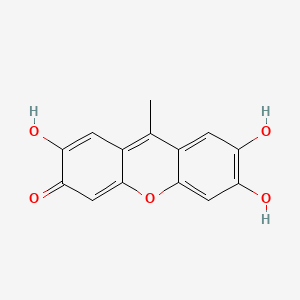

2,6,7-Trihydroxy-9-methylxanthen-3-one

Beschreibung

2,6,7-Trihydroxy-9-methylxanthen-3-one is a polycyclic aromatic compound belonging to the xanthone class, characterized by a xanthene core (two benzene rings fused to a pyran ring) with hydroxyl groups at positions 2, 6, and 7 and a methyl group at position 7. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiplatelet properties. This compound is synthesized via oxidative condensation of 1,2,4-triacetoxybenzene with aldehydes using potassium peroxydisulfate as an oxidant, followed by reflux to stabilize the xanthenone structure .

Eigenschaften

IUPAC Name |

2,6,7-trihydroxy-9-methylxanthen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVNNUHRZXQCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202396 | |

| Record name | Methyl fluorone black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-46-5 | |

| Record name | 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl fluorone black | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-66209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl fluorone black | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,7-trihydroxy-9-methylxanthen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL FLUORONE BLACK | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQC69H1NAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

NSC-66209 durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Analyse Chemischer Reaktionen

NSC-66209 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von NSC-66209 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Stoffwechselwegen. Es wirkt als Inhibitor bestimmter Enzyme, wie z. B. NRH:Chinon-Oxidoreduktase 2 (NQO2), indem es an das aktive Zentrum bindet und das Enzym daran hindert, seine Reaktion zu katalysieren. Diese Hemmung kann zu verschiedenen nachgelagerten Effekten führen, abhängig vom beteiligten spezifischen Stoffwechselweg.

Wirkmechanismus

The mechanism of action of NSC-66209 involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as NRH:quinone oxidoreductase 2 (NQO2), by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various downstream effects, depending on the specific pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,6,7-Trihydroxy-9-methylxanthen-3-one with structurally related xanthones, focusing on substituents, molecular properties, and biological relevance:

Key Observations

Substituent Effects on Bioactivity: The 2,6,7-trihydroxy substitution pattern in the target compound and its phenyl analog () correlates with enhanced biological activity compared to simpler xanthones like 3,6-dihydroxy-xanthen-9-one (). Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving interaction with biological targets .

Synthetic Pathways: The target compound and its 4'-dimethylaminophenyl analog () share a common synthesis route involving potassium peroxydisulfate, suggesting scalability for derivative production.

Safety and Handling :

- While safety data for the methyl-substituted compound are absent, the phenyl analog () requires storage under nitrogen, indicating sensitivity to oxidation.

Biologische Aktivität

Overview

2,6,7-Trihydroxy-9-methylxanthen-3-one, also known as NSC-66209, is a xanthone derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the context of metal ion chelation and anticancer properties. The following sections will explore its mechanisms of action, biochemical properties, and relevant research findings.

The primary mode of action of this compound involves chelating metal ions , specifically iron and copper. This chelation is crucial as these metal ions play significant roles in various biological processes and can contribute to oxidative stress when in excess. By binding to these ions, the compound can mitigate their harmful effects and influence cellular mechanisms.

Key Mechanisms:

- Chelation : The compound forms stable complexes with iron and copper ions, reducing their availability for catalytic reactions that generate reactive oxygen species (ROS) .

- Enzyme Inhibition : It has been shown to inhibit enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and Mcl-1, impacting pathways related to cell survival and apoptosis .

The biochemical properties of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals .

- Cellular Effects : It has been tested on various cell lines, including breast adenocarcinoma (MCF7) and erythrocytes. The results indicated that it could protect erythrocytes from oxidative damage while exhibiting cytotoxic effects on cancer cells .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

Case Study: Anticancer Activity

A study evaluated the compound's effects on breast cancer cell lines. It was found that:

- Cytotoxicity : The compound demonstrated a concentration-dependent cytotoxic effect on MCF7 cells. At concentrations ranging from 1 nM to 750 μM, it significantly reduced cell viability .

- Protective Effects : Interestingly, while it was cytotoxic to cancer cells, it also protected healthy erythrocytes against copper-induced toxicity .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.